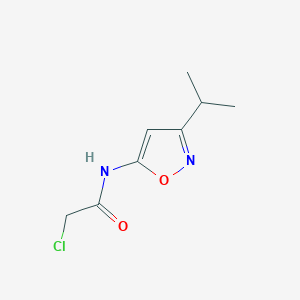
2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, also known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNTA is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Anti-HIV and Anticancer Applications
- Anti-HIV Drugs : Acetamide derivatives, including those similar to the specified compound, have been investigated for their potential as anti-HIV drugs. A study demonstrated that acetamide derivatives show significant potential in inhibiting HIV replication, suggesting their utility in developing new anti-HIV medications (Oftadeh et al., 2013).
- Anticancer Properties : Certain naphthalene and thiazole-based acetamide derivatives have shown promise in anti-Parkinson's screening, indicating their potential in cancer research as well. For instance, derivatives demonstrated significant free radical scavenging activity and protected the diseased brain in a rat model, hinting at possible applications in neurodegenerative disease and cancer therapy (Gomathy et al., 2012).
Photophysical Properties for Material Science
- Blue Emitting Fluorophores : Novel fluorescent derivatives have been synthesized for potential applications in material science, particularly in creating materials that emit light in the blue region. This has implications for developing new types of displays and lighting systems (Padalkar et al., 2015).
Antibacterial and Anti-Inflammatory Agents
- Antibacterial Agents : Acetamide derivatives have also been explored for their antibacterial activity. Some derivatives have been found to exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibacterial drugs (Ramalingam et al., 2019).
- Anti-Inflammatory Agents : In addition to their antibacterial properties, some naphthalene derivatives containing the acetamide group have shown anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Thabet et al., 2011).
Analytical Chemistry Applications
- Pesticide Analysis : The compound and its analogs have been applied in the field of analytical chemistry, particularly in the analysis of uncharged pesticides of environmental impact using micellar electrokinetic capillary chromatography, demonstrating the versatility of acetamide derivatives in environmental monitoring (Carretero et al., 2004).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12-13H,11H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJDINWOPZESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)




![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
